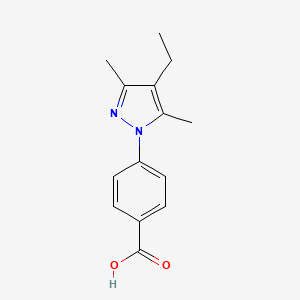

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, also known as EDMPBA, is a synthetic organic compound that has a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. EDMPBA is used in the synthesis of various organic compounds, such as drugs and dyes, and as a catalyst in organic reactions. It is also used as a reagent in the synthesis of other organic compounds. In addition, EDMPBA has been studied for its potential therapeutic applications in cancer and other diseases.

科学的研究の応用

Molecular Structure and Supramolecular Aggregation

One study focused on the molecular structure of a compound similar to 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, highlighting the interactions between the pyrazole ring and benzoic acid moiety. These interactions lead to the formation of a one-dimensional zigzag structure through hydrogen bonding and weak interactions, suggesting potential applications in the development of new materials with specific supramolecular architectures (Yu Zhang, Yi-zhi Li, Hanbing Tao, & Long-gen Zhu, 2002).

Hydrogen-Bonded Supramolecular Structures

Another research demonstrated how substituted 4-pyrazolylbenzoates engage in hydrogen bonding to form supramolecular structures in one, two, and three dimensions. This study is pivotal for understanding how minor modifications in molecular design can impact the overall molecular architecture, which is crucial for the development of molecular sensors, catalysts, and materials science (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Bioactive Compound Synthesis

Research on the biotransformation of gallic acid by Beauveria sulfurescens presented the synthesis of new compounds through microbial culture. This process mimics mammalian metabolism, suggesting the potential of using microbial cultures for generating bioactive compounds or studying the pharmacological properties of new chemical entities (F. Hsu, Li-Ming Yang, Shwu-Fen Chang, Li-Hsuan Wang, C. Hsu, Pan-Chun Liu, & Shwu-Jiuan Lin, 2007).

Organic Catalysis in Aqueous Medium

A study explored the use of naturally occurring benzoic acid derived anions to prepare ionic liquids, which exhibited supramolecular polymeric aggregation. These ionic liquids were applied as catalysts in organic synthesis, revealing the impact of supramolecular aggregation on catalytic efficiency. This research offers insights into the design of new catalytic systems for green chemistry applications (Muhammad Naveed Javed, Imran Ali Hashmi, Shoaib Muhammad, A. Bari, S. Ghulam Musharraf, Syed Junaid Mahmood, S. Javed, Firdous Imran Ali, Faisal Rafique, Muhammad Amjad Ilyas, & Waqas Ahmed Waseem, 2021).

Photophysical and Electronic Properties

Investigations on antipyrine derivatives have been conducted to study their synthesis and optical properties. These studies are fundamental in developing new materials for optoelectronic applications, demonstrating how structural modifications can significantly influence the optical absorption and refraction properties of these compounds (N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, M. Diab, A. El‐Bindary, & M. A. El-kader, 2017).

特性

IUPAC Name |

4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKRELXCJQVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

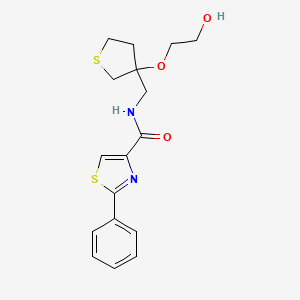

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)

![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)

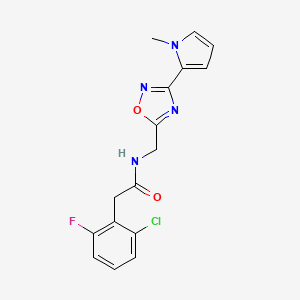

![4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)